Methyl 6-amino-2-fluoro-3-methoxybenzoate
Description
Methyl 6-amino-2-fluoro-3-methoxybenzoate is a substituted benzoate ester characterized by a fluorine atom at the 2-position, a methoxy group at the 3-position, and an amino group at the 6-position of the aromatic ring. This compound is of significant interest in medicinal and organic chemistry due to its versatile structure, which allows it to serve as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and specialty chemicals . The strategic placement of electron-withdrawing (fluoro) and electron-donating (methoxy, amino) groups on the aromatic ring enables unique reactivity patterns, making it valuable for drug discovery and molecular design.
Properties
Molecular Formula |
C9H10FNO3 |
|---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
methyl 6-amino-2-fluoro-3-methoxybenzoate |
InChI |
InChI=1S/C9H10FNO3/c1-13-6-4-3-5(11)7(8(6)10)9(12)14-2/h3-4H,11H2,1-2H3 |
InChI Key |
CAGDCRQKKDKFDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-amino-2-fluoro-3-methoxybenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 6-fluoro-2-methoxybenzoate to form methyl 6-fluoro-2-methoxy-3-nitrobenzoate. This intermediate is then subjected to catalytic hydrogenation using palladium on activated carbon to reduce the nitro group to an amino group, yielding this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-2-fluoro-3-methoxybenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.
Catalytic Hydrogenation: Palladium on activated carbon is a typical catalyst for reduction reactions.
Oxidizing Agents: Agents like potassium permanganate can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield an alkylated derivative of the compound.
Scientific Research Applications
Methyl 6-amino-2-fluoro-3-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-amino-2-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Methyl 6-amino-2-bromo-3-methoxybenzoate
- Structure : Differs only in the halogen substituent at the 2-position (bromine instead of fluorine).
- Properties : Bromine’s larger atomic radius and polarizability may enhance intermolecular interactions (e.g., halogen bonding) compared to fluorine. However, fluorine’s electronegativity and smaller size improve metabolic stability in drug candidates.
- Applications : Like the fluoro derivative, it is used as a synthetic intermediate, but brominated analogs are more common in materials science due to bromine’s utility in cross-coupling reactions .
Metsulfuron Methyl Ester
- Structure : Contains a sulfonylurea bridge and a triazine ring at the 2-position instead of fluorine.
- Properties : The sulfonylurea group confers herbicidal activity by inhibiting acetolactate synthase (ALS) in plants. This contrasts with the fluoro derivative’s role in pharmaceuticals.
- Applications : Primarily used as a herbicide, highlighting how substituent variations drastically alter biological activity .
Functional Analogues
Methyl 3-arylamino-2-benzoylaminobut-2-enoate
- Structure: Shares the methyl ester and amino group but lacks fluorine and methoxy substituents.
- Synthesis : Prepared via condensation reactions with PPA (polyphosphoric acid), a method distinct from the fluorinated derivative’s synthesis, which likely involves halogenation at the 2-position .
- Applications: Used to synthesize heterocyclic compounds (e.g., oxazoloquinolines), demonstrating the broader utility of amino-substituted benzoates in heterocycle formation .
Physicochemical Properties
- Solubility : Moderate polarity due to the ester group, with solubility in organic solvents like DCM or ethyl acetate.
- Stability: Fluorine’s inductive effect enhances hydrolytic stability compared to non-halogenated analogs .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Medicinal Chemistry: The fluorine atom in this compound improves bioavailability and target binding affinity compared to non-fluorinated analogs, a trend observed in FDA-approved drugs like ciprofloxacin .
- Agrochemicals : Sulfonylurea derivatives (e.g., metsulfuron) highlight the impact of substituent diversity, where triazine groups confer herbicidal activity absent in the fluoro-benzoate .
- Synthetic Flexibility : Brominated analogs are more reactive in cross-coupling reactions, whereas fluoro derivatives are preferred for in vivo applications due to metabolic resistance .
Biological Activity
Methyl 6-amino-2-fluoro-3-methoxybenzoate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structural features:
- Molecular Formula : C10H12FNO3
- Molecular Weight : Approximately 209.18 g/mol
- Functional Groups :
- Amino group (-NH2)
- Fluoro group (-F)
- Methoxy group (-OCH3)
These substituents contribute to its distinct chemical properties, influencing its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.
The biological activity of this compound is largely determined by its interaction with specific molecular targets. The amino group allows for hydrogen bonding with enzymes and receptors, potentially modulating various biological pathways. The presence of the fluorine atom can enhance lipophilicity, affecting the compound's binding affinity to biological targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth or microbial survival.
- Receptor Interaction : It could bind to receptors that mediate cellular responses, influencing pathways linked to cancer proliferation or infection resistance.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has been investigated for its anticancer potential, particularly as a tubulin polymerization inhibitor. Compounds that target tubulin are known for their ability to disrupt mitotic processes in cancer cells, leading to cell death. This compound's structural features may contribute to its effectiveness as a selective cytotoxic agent against certain cancer cell lines .
Study on Anticancer Efficacy
A study evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting a potential role as a therapeutic agent in breast cancer treatment .
Antimicrobial Screening
In another study assessing antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Amino, Fluoro, Methoxy groups | Antimicrobial and anticancer properties |
| Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate | Boc-protected amino group | Potentially more stable; versatile intermediate |
| Methyl 6-cyano-2-fluoro-3-methoxybenzoate | Cyano group | Different reactivity profile; explored for similar activities |
This table highlights the unique aspects of this compound compared to structurally similar compounds, emphasizing its distinct biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
